N-mesityl-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-16-13-17(2)23(18(3)14-16)24-22(26)15-19-7-5-6-12-25(19)30(27,28)21-10-8-20(29-4)9-11-21/h8-11,13-14,19H,5-7,12,15H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJCZNASMLAXLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Introduction of the Methoxyphenyl Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Mesityl Group: The mesityl group is introduced via a nucleophilic substitution reaction, where mesityl chloride reacts with the intermediate compound.
Acetylation: The final step involves the acetylation of the nitrogen atom on the piperidine ring using acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Scientific Research Applications
Research indicates that this compound exhibits potential biological activities , including antimicrobial and anti-inflammatory properties. Studies on related compounds have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis.
Case Study: Antimicrobial Activity
A study evaluated the antibacterial effects of piperidine derivatives, revealing that compounds similar to N-mesityl-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide demonstrated significant inhibition against target bacterial strains, suggesting further exploration into its antimicrobial potential.
Medicine
The compound is being investigated as a potential lead compound for developing new pharmaceuticals targeting specific diseases. Its structural features suggest it may interact with certain enzymes or receptors involved in disease pathways.
Case Study: Anti-inflammatory Effects
Research has shown that related compounds can significantly inhibit nitric oxide production and tumor necrosis factor-alpha (TNF-α). This indicates that this compound may also possess anti-inflammatory properties that warrant further investigation.
Industrial Applications
In the industrial sector, this compound can be utilized in the development of new materials or as a catalyst in various chemical processes. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism by which N-mesityl-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The piperidine ring and sulfonyl group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related acetamide derivatives, focusing on substituents, biological activities, and drug-like properties.
Key Observations
Structural Variations and Therapeutic Implications: The target compound shares the mesityl group with CNS-11 and CNS-11g, which is critical for lipophilicity and CNS penetration. Compared to anti-cancer acetamides (e.g., compound 38), the target compound lacks the quinazoline-sulfonyl moiety, which is associated with kinase inhibition and anti-proliferative effects. This highlights how substituent choice directs therapeutic applications (CNS vs. oncology) .
Drug-Likeness and Physicochemical Properties: Compounds with fewer rotatable bonds and hydrogen bond donors (e.g., CNS-11, CNS-11g, and the target compound) exhibit enhanced bioavailability, a key advantage for CNS drugs. In contrast, derivatives like 7h and 7i, with triazolyl-thioether groups, may have reduced membrane permeability due to increased polarity .
Biological Activity Profiles: The anti-cancer acetamides (e.g., compound 38) show potent activity against diverse cell lines (IC50: 1.2–3.8 µM) but lack CNS specificity .
Biological Activity
N-mesityl-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure that includes:
- Mesityl group : Contributes to lipophilicity and potential receptor interactions.
- Piperidine ring : Known for its role in various biological activities, including analgesic and anti-inflammatory effects.
- Sulfonamide linkage : Often associated with antibacterial properties.
The molecular formula of the compound is , with a molecular weight of approximately 348.46 g/mol.
The biological activity of this compound is attributed to its interaction with specific biological targets, including:
- Enzymes : The compound may inhibit or modulate enzyme activity, particularly those involved in inflammatory pathways or neurotransmitter systems.
- Receptors : It might bind to various receptors, influencing signaling pathways related to pain perception, mood regulation, or immune response.
Antimicrobial Activity
Research indicates that compounds similar to N-mesityl derivatives exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide-containing compounds can inhibit bacterial growth by interfering with folate synthesis pathways.
Anti-inflammatory Properties
N-mesityl derivatives have been investigated for their anti-inflammatory effects. They may exert these effects by inhibiting pro-inflammatory cytokines or modulating the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB).
| Study Focus | Findings | Reference |
|---|---|---|
| In vitro assays | Reduced cytokine levels in macrophages | |
| Animal models | Decreased edema and pain response |
Neuroprotective Effects
Some studies suggest that the compound may have neuroprotective properties, potentially beneficial in conditions like Parkinson's disease. The mechanism may involve the modulation of dopaminergic signaling pathways.
| Study Type | Results | Reference |
|---|---|---|
| In vivo studies | Improved motor function in rodent models | |
| In vitro assays | Protection against neuronal apoptosis |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various N-mesityl derivatives against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
- Anti-inflammatory Action : In a controlled trial involving animal models of arthritis, administration of N-mesityl derivatives led to a marked decrease in joint swelling and pain scores compared to control groups.
- Neuroprotection in Parkinson's Disease Models : Research involving rodent models showed that treatment with N-mesityl derivatives improved motor performance and reduced neuroinflammation markers, suggesting potential therapeutic applications for neurodegenerative diseases.
Q & A
Q. What are the recommended synthetic routes for N-mesityl-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A general procedure involves:
- Reacting 1-((4-methoxyphenyl)sulfonyl)piperidine derivatives with bromoacetamide intermediates under basic conditions (pH 9–10 maintained with Na₂CO₃) .
- Optimizing reaction time (2–4 hours) and temperature (room temperature to reflux) to enhance yield.
- Purifying the product using column chromatography or recrystallization, followed by characterization via NMR, IR, and mass spectrometry .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Key Parameters |
|---|---|---|
| 1 | 2-Bromoacetyl bromide, pH 9–10 | Stirring time: 2 h |
| 2 | Na₂CO₃ (15%), H₂O | Temperature: RT |
| 3 | Ethanol recrystallization | Purity: >95% |
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Spectroscopic Techniques :
- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity.
Advanced Research Questions
Q. What strategies are effective for resolving contradictions between spectroscopic data and crystallographic results?
Methodological Answer: Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:
- Cross-Validation : Compare NMR solution-state data with solid-state X-ray structures. For example, torsional angles in crystallography (e.g., O1—N1—C3—C2 = -16.7°) can explain deviations from NMR-derived conformers .
- Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data.
- Software Tools : Refine X-ray data with SHELXL (e.g., H-atom placement via riding models) to resolve ambiguities .
Q. Table 2: Example Crystallographic Parameters
| Parameter | Value (Analog) | Source |
|---|---|---|
| Space Group | P2₁/c | |
| R Factor | 0.048 | |
| Torsion Angle | -16.7° (nitro group) |
Q. How can molecular docking studies be designed to predict interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Target Selection : Prioritize enzymes with known sulfonamide/acetamide interactions (e.g., lipoxygenase, BSA) .
- Docking Workflow :
- Prepare the ligand (target compound) and receptor (e.g., PDB ID 1JNQ for BSA) using AutoDock Tools.
- Define binding pockets based on catalytic sites (e.g., hydrophobic pockets for mesityl groups).
- Run simulations with Lamarckian genetic algorithms (100 runs, 25M evaluations).
- Validation : Compare docking scores (e.g., ΔG = -8.2 kcal/mol) with experimental IC₅₀ values (e.g., 12.4 µM for lipoxygenase inhibition) .
Q. What experimental approaches are recommended for analyzing oxidative degradation products of this compound?
Methodological Answer:
- Stress Testing : Expose the compound to H₂O₂ (3% w/v) or UV light (254 nm) for 24–48 hours.
- LC-MS Analysis : Use a Q-TOF mass spectrometer in positive ion mode to identify degradation fragments (e.g., sulfonic acid derivatives).
- Mechanistic Insight : Compare with analogs (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide) to predict stability trends .
Q. How can researchers address discrepancies in bioactivity data across different assay platforms?
Methodological Answer:
- Assay Standardization : Use internal controls (e.g., quercetin for antioxidant assays) to normalize results .
- Statistical Analysis : Apply ANOVA or Tukey’s test to evaluate significance (p < 0.05) across replicates.
- Troubleshooting : If IC₅₀ values vary, check solvent effects (e.g., DMSO concentration ≤1%) or cell line viability (e.g., MTT assay validation).
Q. What crystallographic software and validation metrics are critical for refining complex structures?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
